Bromoform-13C

描述

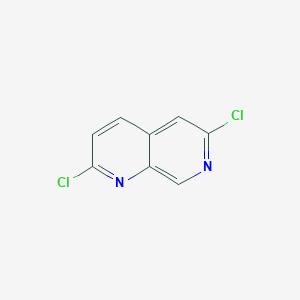

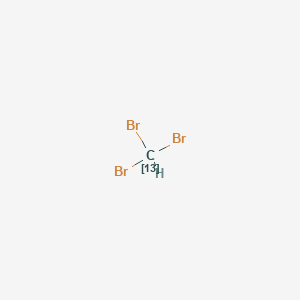

Bromoform-13C, also known as Tribromomethane-13C, is a compound with the linear formula 13CHBr3 . It has a molecular weight of 253.72 g/mol . .

Synthesis Analysis

A convenient synthesis of 13C-bromoform and 13C-tetrabromomethane from 13C-iodomethane labelling through 13:CBr2 has been reported . The synthesis involves the methylation of phenyldithiane 3 with 13CH3I to give labelled acetophenone (5) through the thioacetal 4 . The title compounds 1 and 2 are obtained by NaOBr-cleavage .Molecular Structure Analysis

The molecular structure of Bromoform-13C is represented by the linear formula 13CHBr3 . The InChI representation is InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 . The SMILES string is 13CH(Br)Br .Chemical Reactions Analysis

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established .Physical And Chemical Properties Analysis

Bromoform-13C has a molecular weight of 253.72 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 0 . The exact mass is 252.76414 g/mol and the monoisotopic mass is 250.76619 g/mol .科学研究应用

理论和实验研究

- Bromoform 已成为联合理论和实验研究的主题。研究人员已使用从头算和遗传算法计算以及红外和拉曼光谱分析来确定溴仿的势函数,包括 HCBr3、DCBr3 和 H13CBr3。这导致确定了非谐性常数和费米相互作用的解释,有助于我们理解分子振动和相互作用 (Fernández-Liencres 等人,1996 年)。

固态研究和分子建模

- Bromoform 与其他分子的相互作用已在固态研究中得到探索。例如,使用粉末 X 射线衍射、分子建模和固态核磁共振分析了结晶 C60·2CHBr3 溶剂化物。这些研究揭示了晶体结构和所涉及分子的动力学的见解,其中溴仿在富勒烯笼的排列和行为中起着关键作用 (Collins 等人,1999 年)。

自旋-自旋耦合常数

- 溴甲烷中碳-13 和溴之间的自旋-自旋耦合常数一直是研究的主题,为理解这些化合物中的分子弛豫机制提供了有价值的数据。此类研究有助于阐明这些分子内的分子动力学和相互作用 (Yamamoto 和 Yanagisawa,1977 年)。

环境追踪应用

- Bromoform 由于其独特的化学特征,已在环境研究中用作示踪剂。例如,它在海水中分布已被用于监测工业设施冷却水的移动,证明了其作为沿海水团示踪剂的潜力 (Yang,2001 年)。

大气化学和环境影响

- 研究探索了溴仿作为大气反应性溴物种前体的作用,这些物种参与臭氧消耗。了解开阔海域中溴仿的全球模式和排放对我们了解大气化学和环境影响做出了重大贡献 (Stemmler 等人,2014 年)。

作用机制

安全和危害

Bromoform-13C can cause harm if swallowed, skin irritation, serious eye irritation, and toxicity if inhaled . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, fume, mist, spray, gas, vapors, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective clothing and gloves, and storing in a well-ventilated place with the container tightly closed .

属性

IUPAC Name |

tribromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486626 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoform-13C | |

CAS RN |

72802-81-4 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)